

c-Met-IN-17 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: c-Met-IN-17

Cat. No.: B15574924

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c-Met-IN-17 Technical Support Center

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers using **c-Met-IN-17** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **c-Met-IN-17** and what is its primary mechanism of action?

A1: **c-Met-IN-17** is a potent and specific inhibitor of the c-Met receptor tyrosine kinase.^[1] Its primary mechanism is to block the kinase activity of c-Met, which, when aberrantly activated, is involved in cancer cell proliferation, survival, migration, and invasion.^{[2][3]} It has been shown to inhibit c-Met with an IC50 value of 0.031 μ M.^{[1][4][5]}

Q2: What is the solubility of **c-Met-IN-17** in common laboratory solvents?

A2: **c-Met-IN-17** is readily soluble in dimethyl sulfoxide (DMSO).^[4] It is common practice to first dissolve compounds like **c-Met-IN-17** in DMSO to create a high-concentration stock solution, which is then further diluted in aqueous solutions like cell culture media for experiments.^{[6][7]}

Data Presentation: Solubility

| Solvent | Solubility |
|---------|----------------------|
| DMSO | 10 mM ^[4] |

Q3: How should I prepare a stock solution of **c-Met-IN-17**?

A3: To prepare a stock solution, dissolve **c-Met-IN-17** powder in high-purity DMSO. For example, to make a 10 mM stock solution, add 1 mL of DMSO to 3.74 mg of **c-Met-IN-17** (Molecular Weight: 374.37 g/mol). Vortex briefly to ensure the compound is fully dissolved.

Q4: How should I store the **c-Met-IN-17** stock solution?

A4: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage (up to 1-2 years).^[8]

Troubleshooting Guide

Issue 1: My **c-Met-IN-17** precipitated when I diluted the DMSO stock solution into my cell culture medium.

- Possible Cause: The final concentration of **c-Met-IN-17** in the aqueous medium is too high, exceeding its solubility limit. While the DMSO stock is concentrated, the compound's solubility in aqueous media is significantly lower.
- Solution:
 - Lower the Final Concentration: Try using a lower final concentration of the inhibitor in your experiment.
 - Increase the DMSO Percentage (with caution): A slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) might help keep the compound in solution. However, you must test the tolerance of your specific cell line to the new DMSO concentration, as it can be toxic.^[9]
 - Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in cell culture medium before making the final working concentration. This gradual dilution can sometimes prevent precipitation.
 - Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor stock can improve solubility. Ensure the solution is well-mixed immediately after

adding the compound.

Issue 2: I am observing toxicity or unexpected effects in my vehicle control group (cells treated with DMSO only).

- Possible Cause: The final concentration of DMSO in the cell culture medium is too high for your specific cell line. Different cell lines have varying sensitivities to DMSO.[9]
- Solution:
 - Reduce DMSO Concentration: The final concentration of DMSO in cell culture should ideally be kept at or below 0.1%. Some sensitive cell lines may require even lower concentrations (<0.05%).[9]
 - Run a DMSO Dose-Response Curve: Before starting your main experiment, perform a toxicity test with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
 - Consistent Vehicle Control: Ensure the DMSO concentration is identical across all vehicle controls and experimental wells.[2]

Issue 3: The inhibitor is not producing the expected biological effect (e.g., no decrease in cell viability or no change in c-Met phosphorylation).

- Possible Cause 1: Inactive Compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
 - Solution: Use a fresh aliquot of the stock solution or prepare a new stock from the powder. Always store aliquots at -20°C or -80°C.[8]
- Possible Cause 2: Sub-optimal Concentration: The concentration used may be too low to effectively inhibit c-Met in your specific cell model.
 - Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line.

- Possible Cause 3: Cell Line Insensitivity: The chosen cell line may not depend on the c-Met signaling pathway for its growth or survival, a phenomenon known as oncogene addiction.[\[3\]](#)
 - Solution: Confirm that your cell line expresses c-Met and that the pathway is active (phosphorylated). You can do this via Western blot or other methods. Consider using a positive control cell line known to be sensitive to c-Met inhibition.[\[10\]](#)
- Possible Cause 4: Experimental Conditions: The incubation time may be too short to observe the desired effect.
 - Solution: Try a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.[\[2\]](#)

Experimental Protocols

Protocol 1: Preparation of Working Solutions from DMSO Stock

This protocol describes how to dilute a 10 mM DMSO stock of **c-Met-IN-17** to a final concentration of 10 μ M in cell culture medium with a final DMSO concentration of 0.1%.

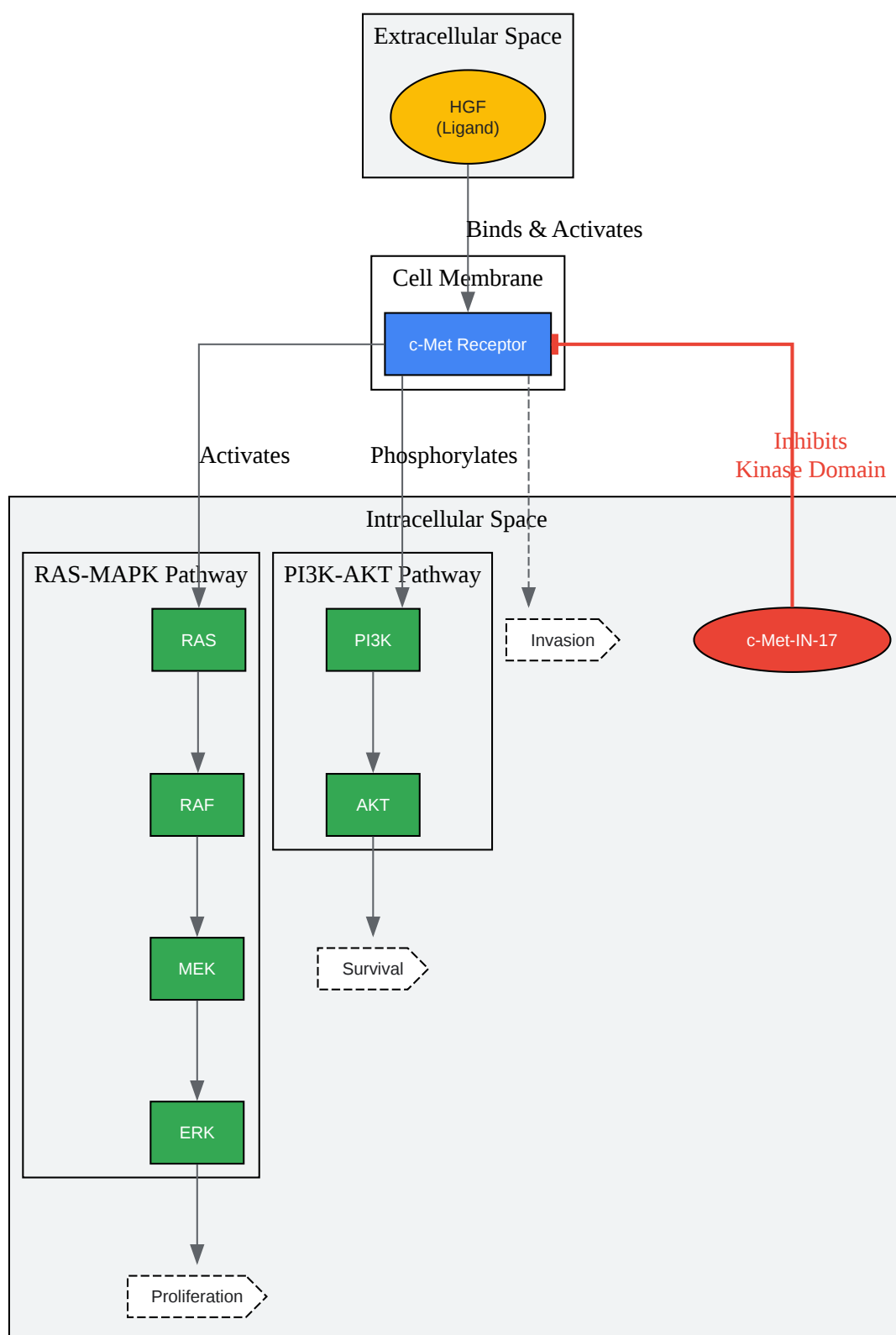
- Calculate Dilution: To achieve a 1:1000 dilution (10 mM to 10 μ M), you will add 1 μ L of the stock solution for every 1 mL of final volume. This results in a final DMSO concentration of 0.1%.
- Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.
- Add Stock to Medium: For 10 mL of working solution, pipette 10 mL of the pre-warmed medium into a sterile conical tube. Add 10 μ L of the 10 mM **c-Met-IN-17** stock solution directly into the medium.
- Mix Thoroughly: Immediately cap the tube and vortex gently or invert several times to ensure the compound is evenly dispersed and to minimize the risk of precipitation.
- Vehicle Control: Prepare a vehicle control by adding 10 μ L of pure DMSO to 10 mL of pre-warmed complete cell culture medium (for a final DMSO concentration of 0.1%).
- Apply to Cells: Use the prepared working solutions to treat your cells as required by your experimental design.

Protocol 2: General Cell Viability (MTS) Assay

This protocol outlines a general workflow for assessing the effect of **c-Met-IN-17** on cancer cell viability.

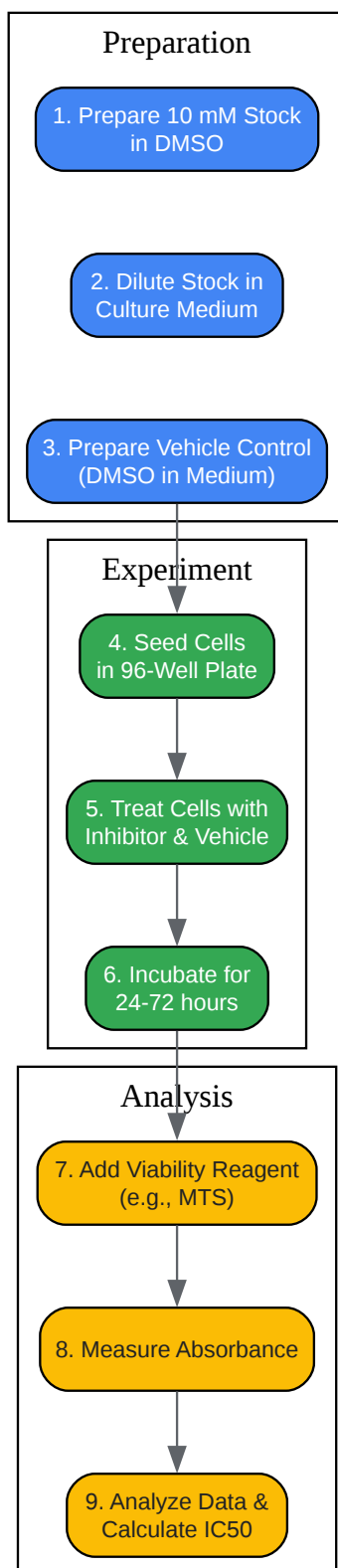
- **Cell Seeding:** Seed your cancer cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.[\[2\]](#)
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
- **Prepare Drug Dilutions:** Prepare a series of working solutions of **c-Met-IN-17** in complete culture medium at 2x the final desired concentrations (e.g., ranging from 0.02 μ M to 20 μ M). Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
- **Drug Treatment:** Add 100 μ L of the 2x drug dilutions and the 2x vehicle control to the appropriate wells, bringing the final volume to 200 μ L per well and halving the drug/DMSO concentrations to their final 1x values.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[\[2\]](#)
- **MTS Reagent Addition:** Add 20 μ L of MTS reagent to each well.[\[2\]](#)[\[10\]](#)
- **Final Incubation:** Incubate for 1-4 hours at 37°C, protected from light.[\[2\]](#)
- **Measure Absorbance:** Read the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations



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Caption: The c-Met signaling pathway and its inhibition by **c-Met-IN-17**.



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Caption: Experimental workflow for a cell viability assay using **c-Met-IN-17**.

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